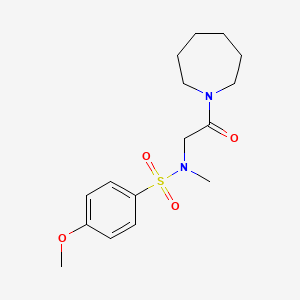
1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine, also known as 4C-BZP, is a synthetic compound belonging to the piperazine family. It is a psychoactive drug that has been widely studied for its potential therapeutic applications in various fields.
Scientific Research Applications
1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and toxicology. It has been shown to have an affinity for serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. Studies have also suggested that 1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine may have potential as a treatment for depression, anxiety, and addiction.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine involves its interaction with serotonin and dopamine receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood and perception. It also acts as an antagonist at the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine are not well understood. Studies have suggested that it may increase the release of serotonin and dopamine in the brain, which could lead to its psychoactive effects. It has been shown to produce effects similar to those of amphetamines, including increased alertness, euphoria, and energy.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine in lab experiments is its relatively low toxicity compared to other psychoactive compounds. It has also been shown to produce consistent and reproducible effects in animal studies. However, its psychoactive effects may make it difficult to use in certain experimental designs, and its potential for abuse may limit its use in clinical research.
Future Directions
There are several potential future directions for research on 1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine. One area of interest is its potential as a treatment for depression, anxiety, and addiction. Studies could also investigate its mechanism of action and its effects on other neurotransmitter systems. Additionally, research could focus on developing new compounds based on the structure of 1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine that could have improved therapeutic efficacy and reduced side effects.
Conclusion:
In conclusion, 1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine is a synthetic compound that has been studied for its potential therapeutic applications in various fields. Its mechanism of action involves its interaction with serotonin and dopamine receptors in the brain, and it has been shown to produce psychoactive effects similar to those of amphetamines. While it has potential as a treatment for depression, anxiety, and addiction, further research is needed to fully understand its biochemical and physiological effects and its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine involves the reaction of 4-chlorobenzyl chloride with 2-methoxyphenylpiperazine in the presence of a base. The resulting compound is then purified through recrystallization or column chromatography. The chemical structure of 1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine is shown below:
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-22-18-5-3-2-4-17(18)21-12-10-20(11-13-21)14-15-6-8-16(19)9-7-15/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBYYPULVYAZJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-4-(2-methoxyphenyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(ethylthio)benzoyl]indoline](/img/structure/B5719314.png)
![N-(3-hydroxy-5-nitrophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5719323.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B5719355.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5719364.png)
![ethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5719377.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719380.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5719381.png)
![4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5719382.png)